Cas no 929007-72-7 (DB07268)

DB07268 structure
DB07268 structure
Produktname:DB07268
CAS-Nr.:929007-72-7
MF:C17H15N5O2
MW:321.333302736282
MDL:MFCD26960941
CID:1978906

DB07268 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzamide, 2-[[2-[(3-hydroxyphenyl)amino]-4-pyrimidinyl]amino]-
    • DB07268
    • DB-07268
    • 2-[[2-[(3-Hydroxyphenyl)amino]-4-pyrimidinyl]amino]benzamide (ACI)
    • 2-[[2-(3-Hydroxyanilino)pyrimidin-4-yl]amino]benzamide
    • MDL: MFCD26960941
    • Inchi: 1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22)
    • InChI-Schlüssel: QHPKKGUGRGRSGA-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(NC2C=CN=C(NC3C=C(O)C=CC=3)N=2)=CC=CC=1)N

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 4

DB07268 Sicherheitsinformationen

  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

DB07268 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC8826-1 g
DB07268
929007-72-7 >98%
1g
$1900.0 2022-02-28
eNovation Chemicals LLC
Y1049697-50mg
DB-07268
929007-72-7 98%
50mg
$345 2024-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12470-5mg
DB07268
929007-72-7 98%
5mg
¥2140.00 2023-09-09
eNovation Chemicals LLC
Y1049697-25mg
DB-07268
929007-72-7 98%
25mg
$245 2024-06-06
Apollo Scientific
BISN0239-1mg
Db07268
929007-72-7
1mg
£60.00 2024-05-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3200-50 mg
DB07268
929007-72-7 98.91%
50mg
¥6785.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032582-5mg
DB07268
929007-72-7 98%
5mg
¥705 2024-05-20
Apollo Scientific
BISN0239-10mg
Db07268
929007-72-7
10mg
£195.00 2024-05-23
Apollo Scientific
BISN0239-50mg
Db07268
929007-72-7
50mg
£128.00 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3200-5 mg
DB07268
929007-72-7 98.91%
5mg
¥1385.00 2022-04-26

DB07268 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  Ammonium chloride ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate ;  6 h, rt
Referenz
Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies
Liu, Mei; Wang, Sanyi; Clampit, Jill E.; Gum, Rebecca J.; Haasch, Deanna L.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(3), 668-672

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  30 min, 70 °C
1.2 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Dimethyl sulfoxide ,  Water ;  1.5 h, rt
1.3 Catalysts: Hydrochloric acid Solvents: Ethanol ;  17 h, 95 °C; 2 h, 130 °C
Referenz
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors
Song, Xinyi; He, Yuanjun; Koenig, Marcel; Shin, Youseung; Noel, Romain; et al, MedChemComm, 2012, 3(2), 238-243

DB07268 Raw materials

DB07268 Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:929007-72-7)DB07268
A903068
Reinheit:99%
Menge:250mg
Preis ($):247.0
atkchemica
(CAS:929007-72-7)DB07268
CL4927
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung